Sulfapyridine

Beschreibung

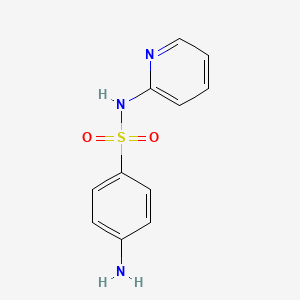

This compound is a sulfonamide consisting of pyridine with a 4-aminobenzenesulfonamido group at the 2-position. It has a role as an antiinfective agent, a dermatologic drug, a xenobiotic, an environmental contaminant and a drug allergen. It is a member of pyridines, a sulfonamide, a substituted aniline and a sulfonamide antibiotic. It is functionally related to a sulfanilamide.

Antibacterial, potentially toxic, and previously used to treat certain skin diseases. No longer prescribed.

This compound is a short-acting sulfonamide antibiotic and by-product of the non-steroidal anti-inflammatory drug sulfasalazine. Its manufacture and use were discontinued in 1990.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1939 and is indicated for bacterial disease.

Antibacterial, potentially toxic, used to treat certain skin diseases.

See also: Sulfamethoxazole (related); Sulfathiazole (related); Sulfamoxole (related) ... View More ...

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECHUMIMRBOMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Record name | SULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026067 | |

| Record name | Sulfapyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfapyridine appears as odorless or almost odorless white or yellowish-white crystalline powder. Very slightly bitter taste. Aqueous solution is neutral. (NTP, 1992), Solid | |

| Record name | SULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfapyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

33.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992), 2.35e-01 g/L | |

| Record name | SID855656 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfapyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfapyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

144-83-2 | |

| Record name | SULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfapyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfapyridine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfapyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfapyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfapyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfapyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfapyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfapyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5V2N1KE8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfapyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

376 to 379 °F (NTP, 1992), 192 °C | |

| Record name | SULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfapyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfapyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Context and Discovery of Sulfapyridine

Early Development of Sulfonamide Antibiotics

The concept of targeting microorganisms within the body gained traction in the early 20th century.

The foundational sulfonamide, sulfanilamide (B372717), was first synthesized in 1906, though its antimicrobial properties were not recognized or utilized until the late 1930s. fishersci.pt The breakthrough came with the work of German physician and researcher Gerhard Domagk, who, while employed by I.G. Farbenindustrie, discovered the antibacterial effects of Prontosil, an azo dye. wikipedia.orguni.luwikipedia.org Prontosil, patented in 1935, was later found to be a prodrug that metabolized in the body to release the active component, sulfanilamide. wikipedia.orguni.lufishersci.ca

Building upon this understanding, Sulfapyridine itself was first synthesized by chemist Montague Phillips at the British firm May & Baker Ltd. in Dagenham on November 2, 1937. wikipedia.org This new compound was recorded in their test log as T693. wikipedia.org Initial characterization involved extensive animal testing conducted by clinical pathologist Lionel Whitby at the Bland-Sutton Institute of Pathology, Middlesex Hospital in London. wikipedia.org Whitby's research, under the designation M&B 693, revealed this compound's potent antibacterial properties, particularly against pneumococci and a variety of other bacteria in mice. wikipedia.org The compound's chemical formula is C₁₁H₁₁N₃O₂S, and it has a molar mass of 249.29 g/mol . wikipedia.org Its melting point is reported to be between 191 and 193 °C. wikipedia.org

Sulfonamides, including this compound, were revolutionary, earning the moniker "miracle drugs" for their ability to treat previously fatal bacterial infections, most notably pneumonia. uni.lu this compound was particularly significant as it was the first well-tolerated and soluble sulfonamide to demonstrate effective antipneumococcal activity. guidetopharmacology.org By 1939, it had gained widespread adoption in clinical practice. guidetopharmacology.org

Clinical trials conducted between March and June 1938 at Dudley Road Hospital in Birmingham by doctors G. Mary Evans and Wilfrid Gaisford showcased remarkable efficacy. These trials demonstrated a 70% reduction in mortality among 100 patients suffering from lobar pneumonia. wikipedia.org this compound's impact during this era was profound; it is credited with being the first chemical cure for pneumonia. mims.com Its importance was further underscored by its successful use in treating Winston Churchill's bacterial pneumonia in late 1943. wikipedia.orgfishersci.se The drug was so widely utilized during the Second World War that its manufacturer, May & Baker, faced challenges in meeting the demand. wikipedia.orgmims.com Between 1937 and 1943, sulfa drugs contributed to a 17-36% decline in pneumonia mortality, a 25-40% decline in maternal mortality, and a 52-67% decline in scarlet fever mortality. fishersci.ie However, with the large-scale introduction of penicillin in 1945, sulfonamides, including this compound, were largely supplanted as first-line treatments for many infections by the mid-1940s. uni.luwikipedia.orgguidetopharmacology.org

Synthesis and Initial Characterization

Key Researchers and Institutions in this compound's Genesis

The development of this compound was a collaborative effort involving several key researchers and institutions:

Gerhard Domagk (I.G. Farbenindustrie / Bayer AG, Germany): Credited with the discovery of Prontosil in 1932, which laid the groundwork for the sulfonamide class of antibiotics. wikipedia.orguni.luwikipedia.orgfishersci.se Domagk was awarded the Nobel Prize for his work in 1939. wikipedia.org

Montague Phillips (May & Baker Ltd., Dagenham, UK): The chemist who first synthesized this compound on November 2, 1937. wikipedia.org

Arthur Ewins (May & Baker Ltd., Dagenham, UK): Director of research at May & Baker, under whose guidance Montague Phillips worked. wikipedia.org

Lionel Whitby (Bland-Sutton Institute of Pathology, Middlesex Hospital, London, UK): The clinical pathologist responsible for conducting the crucial animal testing that demonstrated this compound's significant antibacterial efficacy. wikipedia.orgmims.com

G. Mary Evans and Wilfrid Gaisford (Dudley Road Hospital, Birmingham, UK): The physicians who conducted the pivotal clinical trials of this compound, demonstrating its effectiveness in treating pneumonia. wikipedia.org

Rhône-Poulenc (France): The French company that co-owned May & Baker and engaged in joint research efforts on sulfanilamide derivatives. fishersci.cafishersci.ca

Evolution within the Sulfonamide Class

Sulfonamides are characterized by their organo-sulfur structure containing the -SO₂NH₂ and/or -SO₂NH- groups. fishersci.pt Their mechanism of action involves acting as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgmims.comnih.gov This enzyme is crucial for the synthesis of folic acid from para-aminobenzoic acid (PABA) in bacteria. wikipedia.orgmims.comnih.govwikipedia.org By structurally mimicking PABA, sulfonamides interfere with this essential metabolic pathway, thereby inhibiting bacterial growth and multiplication (bacteriostatic effect). wikipedia.orgmims.comnih.govwikipedia.org

The discovery that sulfanilamide was the active moiety of Prontosil spurred the synthesis of numerous derivatives. wikipedia.orguni.lufishersci.ca Following sulfanilamide, a range of "sulfa drugs" were developed, including this compound, sulfathiazole (B1682510), and sulfadiazine (B1682646). uni.lu this compound was an early and vital advancement due to its improved solubility and specific activity against pneumococci compared to earlier compounds. guidetopharmacology.orgfishersci.se While subsequent sulfonamides like sulfadiazine and sulfadimidine later replaced sulfathiazole due to differences in excretion profiles, this compound remained a significant compound in the class. fishersci.se The sulfonamide functional group also served as a basis for the development of other non-antimicrobial drug classes, such as sulfonylureas and thiazide diuretics. wikipedia.orgfishersci.se The decline in this compound's primary use for infections was primarily due to issues such as its pH-dependent water solubility, which could lead to crystallization in the urinary tract, and the risk of agranulocytosis, rather than the development of widespread bacterial resistance. wikipedia.orgmims.com

Mechanisms of Action

Antimicrobial Mechanisms of Sulfapyridine

This compound, like other sulfonamide antibiotics, primarily functions by interfering with essential metabolic pathways in bacteria. longkey.comchemspider.comdsmz.defishersci.nowikipedia.org Its antibacterial action is bacteriostatic, meaning it inhibits the multiplication of bacteria rather than directly killing them. dsmz.dewikipedia.orgfishersci.ca

Inhibition of Folic Acid Synthesis

A core antimicrobial mechanism of this compound involves the inhibition of folic acid synthesis in bacteria. longkey.comchemspider.comdsmz.defishersci.nowikipedia.orgfishersci.ca Unlike mammalian cells that obtain folate as a dietary requirement, bacteria must synthesize it de novo. wikipedia.orgfishersci.ca This difference in metabolic pathways contributes to the selective toxicity of this compound towards bacterial cells. fishersci.ca

Competitive Inhibition of Dihydropteroate (B1496061) Synthetase (DHPS)

This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS). longkey.comchemspider.comdsmz.defishersci.nowikipedia.orgfishersci.ca DHPS is a crucial enzyme in the bacterial folic acid synthesis pathway, catalyzing a key step in the production of folate. fishersci.ca The structural similarity between this compound and the natural substrate allows it to bind to the enzyme's active site. wikipedia.org

Interference with Para-Aminobenzoic Acid (PABA) Processing

The competitive inhibition by this compound directly interferes with the processing of para-aminobenzoic acid (PABA). longkey.comchemspider.comdsmz.defishersci.nowikipedia.orgfishersci.ca PABA is a vital substrate for the DHPS enzyme, and by binding to the active site, this compound prevents PABA from being incorporated into the folate synthesis pathway. fishersci.ca

Impact on Nucleic Acid Synthesis and Bacterial Division

The disruption of folic acid synthesis has a profound impact on bacterial nucleic acid synthesis and, consequently, bacterial division. Folate is essential for cells to synthesize nucleic acids, such as DNA and RNA. chemspider.comdsmz.dewikipedia.orgfishersci.ca When DNA molecules cannot be properly synthesized, bacterial cells are unable to divide, leading to a bacteriostatic effect and halting bacterial growth and proliferation. chemspider.comdsmz.dewikipedia.orgfishersci.ca

Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Organisms (Historical Perspective)

Historically, this compound was part of the first generation of sulfonamide antibiotics known for their broad-spectrum activity. guidetopharmacology.org These synthetic bacteriostatic agents were effective against most gram-positive and many gram-negative organisms. dsmz.defishersci.no this compound was notably used to treat bacterial infections such as pneumonia, meningitis, and septicemia. longkey.com For instance, early clinical trials in 1938 demonstrated a significant reduction in mortality in patients with lobar pneumonia. guidetopharmacology.org However, widespread bacterial resistance and the risk of adverse effects have led to its decline as a primary antibacterial treatment in human medicine. longkey.comguidetopharmacology.org

Immunomodulatory and Anti-inflammatory Mechanisms of this compound and its Metabolites

While its direct antimicrobial role has diminished, this compound is recognized for its significant immunomodulatory and anti-inflammatory properties, particularly as a key metabolite of the prodrug sulfasalazine (B1682708). fishersci.at Sulfasalazine is metabolized by intestinal bacteria into this compound and 5-aminosalicylic acid (5-ASA). This compound is then absorbed into the bloodstream, where it is primarily responsible for the systemic effects, including its immunomodulatory actions.

The exact mechanisms underlying this compound's immunomodulatory and anti-inflammatory effects are still under investigation but are believed to be multifaceted. fishersci.at It is thought to exert its effects by inhibiting the function of certain immune cells and modulating cytokine secretion. fishersci.at This includes the suppression of pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α) and interleukins, which play crucial roles in inflammatory processes, particularly in conditions like rheumatoid arthritis. fishersci.at Furthermore, this compound and its related compounds may contribute to anti-inflammatory effects by attenuating the respiratory burst of leukocytes and scavenging active oxidants from polymorphonuclear leukocytes. These actions collectively contribute to reducing inflammation and modulating immune responses in various inflammatory conditions. fishersci.at

Systemic Anti-inflammatory Effects

This compound exerts systemic anti-inflammatory effects through multiple pathways, including the suppression of inflammatory mediators, reduction of leukocyte infiltration, and modulation of cytokine secretion. nih.gov

Reduction of Leukocyte Infiltration

Research indicates that this compound contributes to the reduction of leukocyte infiltration at inflammatory sites. nih.gov For instance, in studies involving rabbits, the simultaneous administration of this compound was observed to prevent the development of leukopenia induced by benzene, demonstrating a protective effect on leukopoietic tissue. medchemexpress.com

Modulation of Cytokine Secretion (e.g., TNF-α, IL-1, IL-6, IL-12)

This compound is understood to modulate the secretion of various cytokines and chemokines involved in inflammatory processes. It is believed to inhibit the function of certain immune cells and cytokines that play a role in inflammation, including the suppression of pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α) and interleukins. nih.gov More specifically, this compound has been shown to inhibit the secretion of inflammatory chemokines, including interleukin-8 (IL-8), growth-related gene product-alpha (CXCL1), and monocyte chemotactic protein-1 (MCP-1) in synovial cells associated with rheumatoid arthritis. atsjournals.org

Table 1: Inflammatory Mediators and Cytokines Affected by this compound

| Mediator/Cytokine | Effect of this compound | Reference |

| Inflammatory Mediators | Suppression of synthesis | nih.gov |

| Leukocyte Infiltration | Reduction at inflammatory sites | nih.gov |

| Interleukin-8 (IL-8) | Inhibition of secretion | atsjournals.org |

| Growth-related gene product-alpha (CXCL1) | Inhibition of secretion | atsjournals.org |

| Monocyte chemotactic protein-1 (MCP-1) | Inhibition of secretion | atsjournals.org |

| Tumor Necrosis Factor-alpha (TNF-α) | Believed to suppress pro-inflammatory factors | nih.gov |

| Interleukins (general) | Believed to inhibit function | nih.gov |

Effects on Immune Cell Function

This compound also influences immune cell function, particularly affecting B cells and their immunoglobulin production.

Inhibition of B Cell Function and Immunoglobulin Production (IgM, IgG)

This compound has been demonstrated to inhibit B cell function and suppress the production of immunoglobulins, specifically IgM and IgG. atsjournals.org In in vitro studies using purified human B cells stimulated with Staphylococcus aureus Cowan I (SAC) and interleukin-2 (B1167480) (IL-2), this compound significantly suppressed the production of both IgM and IgG at pharmacologically relevant concentrations, typically ranging from 1 to 10 mg/ml. nih.gov This inhibitory effect suggests a direct immunosuppressive action of this compound on B cells, contributing to its therapeutic benefits in conditions characterized by B cell hyperactivity. nih.govnih.gov

Table 2: Effect of this compound on Immunoglobulin Production

| Immunoglobulin | Effect of this compound | Concentration Range (where specified) | Reference |

| IgM | Suppression of production | 1–10 mg/ml | atsjournals.orgnih.gov |

| IgG | Suppression of production | 1–10 mg/ml | atsjournals.orgnih.gov |

Suppression of Proliferative Responses of Peripheral Blood Lymphocytes

While sulfasalazine and its metabolite 5-aminosalicylic acid (5-ASA) have been shown to inhibit lymphocyte proliferation, studies indicate that this compound exhibits minimal inhibition of pokeweed mitogen-stimulated lymphocyte proliferation. nih.gov Furthermore, research on T-cell stimulation by sulfonamides and their metabolites, including this compound, has shown that lymphocytes can proliferate in the presence of this compound in certain contexts related to hypersensitivity reactions. This suggests that this compound's impact on the proliferation of peripheral blood lymphocytes is not a primary mechanism of its immunosuppressive action, distinguishing it from other components or related compounds.

Scavenging of Active Oxygen Species

Mechanism as a Component of Sulfasalazine

Role of Azo Bond Cleavage by Azoreductases

This compound is not administered directly for its primary therapeutic effects in inflammatory conditions but is rather released from its parent compound, sulfasalazine, through a specific enzymatic process in the gastrointestinal tract. The sulfasalazine molecule is comprised of 5-ASA and this compound moieties, which are covalently linked by an azo bond. nih.govfrontiersin.orgiarc.frnih.govresearchgate.netresearchgate.net

Differential Absorption and Systemic Contribution

Following the azoreductase-mediated cleavage of sulfasalazine in the colon, this compound and 5-ASA exhibit markedly different absorption profiles, which dictate their respective systemic contributions and sites of action. nih.govfrontiersin.orgiarc.frdrugs.compharmascience.comnih.gov

This compound is almost completely absorbed from the colon. nih.goviarc.frpharmascience.comnih.gov Once absorbed, it undergoes extensive metabolism primarily in the liver. This metabolic process involves hydroxylation and/or N-acetylation, leading to the formation of metabolites such as 5′-hydroxythis compound and N4-acetylthis compound. nih.govdrugs.compharmascience.com These metabolites, along with their glucuronic acid conjugates, are then predominantly excreted in the urine. nih.govpharmascience.comnih.gov The systemic absorption of this compound means that it circulates throughout the body, contributing to its observed systemic effects. frontiersin.orgdrugs.com

In contrast, 5-ASA is poorly absorbed from the colon. nih.goviarc.frdrugs.compharmascience.comnih.gov A significant portion, approximately 50%, is excreted directly in the feces, while at least 25% is excreted via the kidneys after absorption and acetylation in the liver. nih.goviarc.frpharmascience.com This differential absorption pattern ensures that 5-ASA largely remains within the colonic lumen, where it can exert localized therapeutic effects. frontiersin.orgnih.gov

The systemic availability of this compound can vary, with studies showing differences based on the formulation of sulfasalazine (e.g., enteric-coated vs. uncoated tablets) and individual patient characteristics, such as acetylator phenotype. drugs.compharmascience.comnih.gov For instance, peak plasma concentrations of this compound can be reached between 6 and 24 hours after a single oral dose of sulfasalazine. drugs.com In slow acetylators, the serum concentration of free this compound tends to be higher compared to fast acetylators. pharmascience.com

The following table summarizes the differential absorption and metabolism of this compound and 5-ASA:

| Component | Absorption Profile (after colonic cleavage) | Primary Metabolism | Excretion Route | Systemic Contribution |

| This compound | Almost completely absorbed nih.goviarc.frpharmascience.comnih.gov | N-acetylation, hydroxylation, glucuronidation nih.govdrugs.compharmascience.com | Primarily urine nih.govpharmascience.comnih.gov | Significant |

| 5-Aminosalicylic Acid (5-ASA) | Poorly absorbed nih.goviarc.frdrugs.compharmascience.comnih.gov | N-acetylation (minor portion absorbed) nih.govdrugs.compharmascience.com | Primarily feces, some via kidneys nih.goviarc.frpharmascience.comnih.gov | Localized |

Collaborative and Distinct Therapeutic Roles with 5-Aminosalicylic Acid (5-ASA)

The therapeutic efficacy of sulfasalazine in conditions like inflammatory bowel disease (IBD) is understood to arise from the collaborative, yet distinct, actions of its two liberated components: this compound and 5-aminosalicylic acid (5-ASA). frontiersin.orgdrugs.comnih.govcrohnsandcolitis.ca

This compound is primarily associated with systemic anti-inflammatory effects. frontiersin.orgdrugs.com Research indicates that this compound can contribute to therapeutic outcomes by suppressing the synthesis of inflammatory mediators, reducing leukocyte infiltration at sites of inflammation, and modulating cytokine secretion. frontiersin.org It has also been shown to inhibit B cell function and suppress the production of IgM and IgG. nih.gov Furthermore, this compound can inhibit the secretion of inflammatory chemokines such as interleukin-8, growth-related gene product-α, and monocyte chemotactic protein-1. nih.gov These systemic actions suggest that this compound plays a role in the broader immunomodulatory effects observed with sulfasalazine.

In contrast, 5-ASA is largely responsible for localized therapeutic effects within the intestinal mucosa due to its poor systemic absorption. frontiersin.orgdrugs.comnih.govcrohnsandcolitis.ca Its mechanisms of action include scavenging oxidative free radicals, inhibiting neutrophil infiltration, and preserving mucosal barrier integrity, thereby offering direct protection to the inflamed intestinal lining. frontiersin.org The combined action of these two components provides sulfasalazine with both systemic and localized therapeutic efficacy. frontiersin.org

Research findings also indicate distinct effects of this compound and 5-ASA against specific bacterial species. For instance, in studies evaluating their effects on Mycobacterium avium subspecies paratuberculosis (MAP) and M. avium, 5-ASA demonstrated dose-dependent inhibition of MAP growth, while this compound had virtually no effect against MAP. plos.org Conversely, this compound was found to be effective against M. avium, whereas 5-ASA showed no effect against this subspecies. plos.org These findings highlight that while they are co-released, their individual pharmacological profiles can be quite different depending on the target.

Pharmacological and Toxicological Aspects

Pharmacokinetics of Sulfapyridine

The pharmacokinetics of this compound are characterized by its absorption, distribution, metabolism, and elimination, with significant inter-individual variability, particularly in its metabolism. nih.govhres.ca

This compound is relatively well absorbed from the intestine, particularly from the colon, with an estimated bioavailability of approximately 60%. nih.govdrugs.compfizer.com When administered as part of sulfasalazine (B1682708), which is cleaved by intestinal bacteria, this compound is almost completely absorbed. nih.gov Peak plasma concentrations of this compound typically occur around 10 hours after oral dosing of sulfasalazine, indicating its release and absorption in the lower intestine following bacterial metabolism. nih.govpfizer.com In studies involving single oral doses of sulfasalazine, this compound was detectable in serum within 1.5 hours, reaching maximum concentrations between 3 and 7 hours. nih.gov

This compound is widely distributed throughout most body tissues. drugs.comdrugbank.com High levels of sulfonamides, including this compound, are achieved in various bodily fluids such as pleural, peritoneal, synovial, and ocular fluids. drugbank.com While no longer used for meningitis, high cerebrospinal fluid (CSF) levels can be observed during meningeal infections. drugbank.com In animal studies using radiolabeled sulfasalazine, the this compound moiety (³H-labeled) showed even distribution to all tissues, including the central nervous system, and was able to cross the placental barrier, distributing evenly in fetal tissues. jst.go.jp Small quantities of this compound have also been detected in breast milk. nih.gov

This compound exhibits moderate protein binding in plasma. It is approximately 50% bound to plasma proteins, primarily albumin. drugbank.comdrugbank.com Its principal metabolite, N-acetylthis compound, has a higher protein binding of approximately 90%. nih.govdrugbank.com In contrast, sulfasalazine, the parent drug from which this compound is often derived, is highly bound to albumin, exceeding 99.3%. nih.govdrugbank.comunboundmedicine.com

Table 1: Protein Binding Characteristics

| Compound | Plasma Protein Binding (%) | Primary Binding Protein |

| This compound | ~50-70% nih.govdrugbank.comdrugbank.com | Albumin nih.govdrugbank.com |

| N-acetylthis compound | ~90% nih.govdrugbank.com | Plasma proteins nih.govdrugbank.com |

| Sulfasalazine (parent) | >99.3% nih.govdrugbank.comunboundmedicine.com | Albumin nih.govdrugbank.com |

This compound undergoes extensive hepatic metabolism, primarily through N-acetylation, but also via hydroxylation and glucuronidation. nih.govdrugs.comdrugbank.comiarc.frhiv-druginteractions.org The main metabolic route is N-acetylation, leading to the formation of N⁴-acetylthis compound (AcSP). nih.govdrugs.compfizer.comdrugbank.comhiv-druginteractions.org This acetylation occurs at the N4-position of the sulfonamide group. karger.com

Other metabolic pathways include hydroxylation, which can produce 5'-hydroxythis compound and N⁴-acetyl-5'-hydroxythis compound. nih.govdrugbank.comiarc.frhiv-druginteractions.org Further conjugation of these hydroxylated and acetylated metabolites with glucuronic acid also occurs, forming glucuronide conjugates. nih.govdrugs.comdrugbank.comiarc.frhiv-druginteractions.orgtandfonline.com

Table 2: Key Metabolic Pathways of this compound

| Pathway | Metabolites Formed | Location |

| N-acetylation | N⁴-acetylthis compound (AcSP) nih.govdrugs.compfizer.comdrugbank.comhiv-druginteractions.org | Liver nih.govdrugs.com |

| Hydroxylation | 5'-hydroxythis compound nih.govdrugbank.comiarc.frhiv-druginteractions.org, 4-hydroxythis compound, 4,5-dihydroxythis compound tandfonline.com | Liver nih.gov |

| Glucuronidation | Glucuronide conjugates of parent and hydroxylated/acetylated metabolites nih.govdrugs.comdrugbank.comiarc.frhiv-druginteractions.orgtandfonline.com | Liver nih.gov |

The N-acetylation of this compound is primarily catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2). nih.govjst.go.jpnih.govresearchgate.nettandfonline.com Genetic polymorphisms in the NAT2 gene lead to significant inter-individual variability in the rate of this compound metabolism, categorizing individuals into "fast," "intermediate," and "slow" acetylator phenotypes. nih.govpfizer.comnih.govnih.govtandfonline.com

Slow acetylators, who carry two variant alleles of NAT2 (e.g., NAT25B, *6A, *7B), exhibit significantly higher plasma concentrations and longer elimination half-lives of this compound compared to intermediate or rapid acetylators. pfizer.comnih.govnih.gov Conversely, the area under the curve (AUC) and maximum concentration (Cmax) of N-acetylthis compound are significantly lower in slow acetylators. nih.gov This difference in metabolic rate directly impacts the steady-state serum concentrations of this compound. nih.gov For instance, the mean plasma half-life of this compound is approximately 10.4 hours in fast acetylators, increasing to 14.8 hours in slow acetylators. nih.govpfizer.comdrugbank.com

Table 3: Impact of NAT2 Polymorphisms on this compound Pharmacokinetics

| NAT2 Acetylator Phenotype | This compound (SP) AUC(0-72) (mg·h/L) | This compound (SP) Cmax (mg/L) | N-acetylthis compound (AcSP) AUC(0-72) (mg·h/L) | N-acetylthis compound (AcSP) Cmax (mg/L) | SP Half-life (hours) |

| Rapid (w/w) | 71.37 ± 17.52 nih.gov | 4.55 ± 1.38 nih.gov | Higher nih.gov | 12.67 ± 3.32 nih.gov | 10.4 nih.govpfizer.comdrugbank.com |

| Intermediate (w/m) | 103.38 ± 39.85 nih.gov | 6.10 ± 1.79 nih.gov | - | 9.07 ± 2.29 nih.gov | - |

| Slow (m/m) | 172.57 ± 49.42 nih.gov | 9.65 ± 2.34 nih.gov | Significantly lower nih.gov | 4.22 ± 0.93 nih.gov | 14.8 nih.govpfizer.comdrugbank.com |

Note: Data for AUC and Cmax are from a study on Chinese population given 1000mg SASP tablets. nih.gov

Drug Interactions and Resistance

Pharmacodynamic and Pharmacokinetic Drug Interactions

Sulfapyridine, like other sulfonamides, can participate in various drug interactions. Pharmacodynamic interactions may occur when this compound is combined with other drugs that affect similar physiological pathways or have additive effects. For instance, the risk or severity of methemoglobinemia can be increased when this compound is combined with drugs such as antipyrine, aminosalicylic acid, articaine, amyl nitrite, benzocaine, dapsone (B1669823), lidocaine, and mepivacaine. drugbank.com

Pharmacokinetic interactions often involve changes in the absorption, distribution, metabolism, or excretion of drugs. This compound undergoes hepatic metabolism. medtigo.com Its metabolism can be decreased when combined with a wide range of substances, including alosetron, aminophenazone, amitriptyline, amprenavir, apixaban, arachidonic acid, arformoterol, artemether, asunaprevir, avatrombopag, azelastine, cyclophosphamide, dabrafenib, dacomitinib, desogestrel, ketorolac, lacosamide, lansoprazole, leflunomide, lesinurad, mefenamic acid, meloxicam, mephenytoin, and methadone. drugbank.com Conversely, this compound may decrease the excretion rate of benzylpenicillin, potentially leading to higher serum levels of benzylpenicillin. drugbank.com The therapeutic efficacy of certain drugs, such as metformin (B114582), benfluorex, bexagliflozin, dapagliflozin, linagliptin, liraglutide, and lixisenatide, can be increased when used in combination with this compound. drugbank.com Additionally, the serum concentration of lonafarnib (B1684561) can be increased when combined with this compound. drugbank.com The risk or severity of renal failure may also be increased when this compound is combined with cyclosporine. drugbank.com

The general principle for sulfonamides is that bacterial sensitivity is consistent across different sulfonamides, meaning resistance to one sulfonamide often indicates resistance to all. drugbank.comdrugbank.comdrugbank.commsdmanuals.com

Bacterial Resistance Mechanisms to Sulfonamides

Widespread use of sulfonamides has led to significant bacterial resistance. rupahealth.comfrontiersin.org This resistance primarily arises through two main mechanisms: mutations in the bacterial dihydropteroate (B1496061) synthetase (DHPS) gene (folP) and the acquisition of sulfonamide resistance genes (sul genes) via horizontal gene transfer. rupahealth.comfrontiersin.orgbiorxiv.orgfrontiersin.org

Resistance to sulfonamides can occur through modifications of the dihydropteroate synthetase (DHPS) enzyme, the target of sulfonamide action. These modifications typically involve amino acid substitutions or insertions in the enzyme's active site, which reduce its affinity for sulfonamides while maintaining its ability to bind to its natural substrate, para-aminobenzoic acid (PABA). rupahealth.combiorxiv.orgfrontiersin.org

Mutations in the chromosomal folP gene, which encodes DHPS, are a common mechanism of sulfonamide resistance. rupahealth.comfrontiersin.orgnih.gov These mutations lead to amino acid substitutions in the enzyme, altering its active site. rupahealth.com For example, in Neisseria meningitidis, mutations in the chromosomal folP gene, including amino acid substitutions at codons 31 and 194, and a glycine-serine insertion at codons 195 and 196, have been associated with sulfonamide resistance. nih.govdrugbank.com An additional mutation at nucleotide 682 (C682A) has also been identified in N. meningitidis, predicting elevated sulfonamide Minimum Inhibitory Concentrations (MICs). nih.govdrugbank.com In Streptococcus pneumoniae, sulfonamide resistance has been linked to 3- or 6-base pair (bp) duplications within the sulA gene (the chromosomal gene encoding DHPS), resulting in the repetition of one or two amino acids in the Arg58 to Tyr63 region. nih.govoup.comasm.org Similarly, in Haemophilus influenzae, resistance can be mediated by a 15-bp insertion in the chromosomal folP gene. asm.org

Mutations in the folP gene alter the DHPS enzyme such that it exhibits reduced sensitivity to sulfonamides. rupahealth.com Despite this reduced drug sensitivity, the modified DHPS enzymes often maintain or even increase their affinity for the natural substrate, PABA. rupahealth.comfrontiersin.org This allows the bacteria to continue synthesizing folic acid efficiently even in the presence of sulfonamides, thereby conferring resistance. rupahealth.comfrontiersin.org The altered DHPS enzymes achieve this by increasing the Michaelis constant (KM) for sulfonamides. rupahealth.com

Another significant mechanism of sulfonamide resistance is the acquisition of exogenous DNA containing sul genes. rupahealth.combiorxiv.orgmdpi.com These sul genes (specifically sul1, sul2, sul3, and sul4) encode for sulfonamide-insensitive DHPS enzymes that are distinct from the native bacterial DHPS. rupahealth.combiorxiv.orgmdpi.comfrontiersin.org These Sul enzymes possess structural modifications, particularly in the PABA-interaction region, which allow them to discriminate against sulfonamides while retaining PABA binding. rupahealth.combiorxiv.orgcapes.gov.br A critical Phe-Gly sequence in the active site of Sul enzymes is necessary for broad resistance, enabling them to avoid binding sulfonamides effectively. rupahealth.combiorxiv.orgcapes.gov.br

The dissemination of sul genes is greatly facilitated by horizontal gene transfer (HGT), often associated with mobile genetic elements (MGEs) such as plasmids and integrons. rupahealth.comfrontiersin.orgbiorxiv.orgmdpi.comfrontiersin.orgfrontiersin.orgnih.govnih.govfrontiersin.orgplos.orgnih.govnih.govnih.gov These MGEs can transfer resistance genes between bacteria of the same or different species. mdpi.comnih.govplos.org For example, sul1 and sul2 genes are frequently found on plasmids, promoting their widespread dissemination. frontiersin.orgnih.govnerc.ac.uk The sul1 gene is often linked to other resistance genes in class 1 integrons, which are frequently carried on large conjugative plasmids. nih.govnih.govfrontiersin.orgnih.govnerc.ac.uk The sul2 gene is commonly located on small non-conjugative plasmids or large transmissible multi-resistance plasmids. nih.govnerc.ac.uk The transfer of resistance through conjugation, a form of HGT, has been observed in Escherichia coli isolates harboring sul genes on plasmids. nih.gov This horizontal transfer contributes significantly to the spread of antimicrobial resistance in both clinical and environmental settings. rupahealth.comfrontiersin.orgnih.govfrontiersin.org

Advanced Research Methodologies and Analytical Techniques

Electrochemical Sensing and Biosensor Development

Integration with Nanomaterials (e.g., CuO/SWCNTs, Magnetic Nanoparticles)

The integration of sulfapyridine with nanomaterials has significantly advanced its detection and analysis, particularly in biosensor development. Nanomaterials offer unique electronic, magnetic, optical, and mechanical properties that enhance the sensitivity, stability, and selectivity of biosensors. aip.org

CuO/SWCNTs: An electrochemical sensor for this compound has been fabricated using a carbon paste electrode (CPE) amplified with copper oxide decorated single-wall carbon nanotubes (CuO/SWCNTs). This amplification led to a 2.35-fold increase in the oxidation current of this compound and an 80 mV decrease in oxidation potential. The sensor demonstrated a linear dynamic range of 50 nM to 400 µM with a detection limit of 10 nM. chemmethod.comchemmethod.comresearchbib.com This electrochemical sensor shows a pH-dependent redox reaction for this compound, involving one electron and one proton, with maximum sensitivity at pH 7.0. chemmethod.com

Magnetic Nanoparticles (MNPs): Magnetic nanoparticles have been extensively utilized to develop highly sensitive biosensors for this compound detection. aip.orgmdpi.comresearchgate.netnih.govbiocrick.com These nanoparticles serve as carriers for immobilizing biomolecules like antibodies, enhancing the specific capture of target analytes. mdpi.com

One such biosensor utilizes gold microelectrodes modified with magnetic nanoparticles coated with poly(pyrrole-co-pyrrole-2-carboxylic acid) (Py/Py-COOH). nih.govbiocrick.com This system quantifies this compound through a competitive detection procedure involving specific antibodies (e.g., Ab-155). mdpi.comnih.gov Electrochemical impedance spectroscopy (EIS) measurements have shown that magnetic latex nanoparticles significantly increase the sensitivity of the biosensor, achieving a limit of detection of 0.4 ng/L for this compound. mdpi.comnih.govbiocrick.com This technology has been successfully applied to detect this compound in honey samples. nih.govmdpi.com

Table 1: Performance Characteristics of Nanomaterial-Integrated this compound Sensors

| Nanomaterial Integration | Electrode Type | Detection Method | Linear Dynamic Range | Limit of Detection (LOD) | Sensitivity Enhancement | Application | Reference |

| CuO/SWCNTs | Carbon Paste | Voltammetry | 50 nM - 400 µM | 10 nM | 2.35x current increase, 80 mV potential decrease | Drug samples | chemmethod.comchemmethod.com |

| Magnetic Nanoparticles (Py/Py-COOH/MNPs) | Gold Microelectrodes | EIS (Competitive Assay) | 50 µg/L - 2 ng/L | 0.4 ng/L | Increased linearity in EIS | Honey samples | mdpi.comnih.govbiocrick.com |

Spectroscopic Techniques (e.g., NMR, Tandem Mass Spectrometry for Metabolite Identification)

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon-13 magnetic resonance spectroscopy has been employed to analyze various sulfonamide drugs, including this compound. nih.gov This technique, utilizing pulse Fourier transform at 25.15 MHz, allows for the assignment of chemical shifts through off-resonance and selective proton decoupling, as well as long-range carbon-13 proton coupling patterns. nih.gov Raman spectroscopy has also been used to identify this compound, with characteristic peaks observed at specific wavenumbers (e.g., 507, 569, 726, and 943 cm⁻¹ for solid this compound, and 569, 735, and 946 cm⁻¹ in aqueous solution). tandfonline.com Terahertz (THz) spectroscopy has also been explored for this compound, showing detectable absorption peaks at 1.05 THz. researchgate.net

Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Identification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of sulfasalazine (B1682708) and its main metabolites, this compound (SP) and 5-aminosalicylic acid (5-ASA), in biological fluids such as human plasma and placental tissue. researchgate.net This technique is crucial for pharmacokinetic studies, allowing for the precise measurement of these compounds even in small sample volumes. researchgate.net this compound can be metabolized to 5-hydroxythis compound and N-acetyl-5-hydroxythis compound. drugbank.com Absorbed this compound and its metabolites are primarily eliminated in the urine, either as free metabolites or as glucuronide conjugates. drugbank.com

Colorimetric Assays for this compound and its Metabolites in Biological Fluids

Colorimetric assays provide a straightforward and often cost-effective method for the detection and quantification of this compound and its metabolites in biological samples.

A modified Bratton-Marshall-based colorimetric method has been developed for the determination of this compound (SP) and N-acetylthis compound (AcSP) in human serum or plasma following sulfasalazine administration. researchgate.nettandfonline.com This modified method offers increased assay sensitivity (3- to 4-fold) and can be performed at room temperature, with a lower limit of detection of 1.5 pg of SP or AcSP per milliliter of biological fluid. researchgate.nettandfonline.com This assay is suitable for monitoring the concentrations of these sulfasalazine metabolites in serum and mixed saliva of patients. researchgate.nettandfonline.com

Colorimetric aptasensors, often based on gold nanoparticles, have also been developed for the simultaneous detection of multiple sulfonamides, including this compound, in various samples like fish muscle. nih.govmdpi.com These aptasensors can offer visual detection limits in the micromolar range and spectrometry detection limits in the sub-micromolar range. nih.gov

In vitro and In vivo Models for Pharmacological and Toxicological Studies

In vitro and in vivo models are essential for investigating the pharmacological effects and potential toxicological profiles of this compound.

In vitro studies: this compound, as a primary metabolite of sulfasalazine, has been investigated in mammalian cells to understand its genetic effects. toku-e.comnih.gov Studies using Chinese hamster ovary (CHO) cells in vitro have shown that this compound can induce sister-chromatid exchanges (SCE), indicating a positive genotoxic effect in this assay. toku-e.comnih.gov However, it yielded negative results in in vitro chromosomal aberration tests. nih.govmsd.com this compound inhibits folic acid synthesis by competitively inhibiting dihydropteroate (B1496061) synthetase, an enzyme crucial for folate synthesis in bacteria. toku-e.com In vitro studies also indicate that this compound can inhibit the production of inflammatory molecules such as IL-8, CXCL1, and MCP-1 in synovial cells from rheumatoid arthritis patients. medchemexpress.com However, it has been found that this compound neither inhibited nor induced apoptosis in T-lymphocytes at concentrations up to 5 mM. toku-e.com

In vivo studies: In vivo models, typically involving animal species like mice and rats, are used to assess the broader pharmacological and toxicological impacts of compounds. pfizermedicalinformation.comdergipark.org.tr this compound has been tested in vivo for the induction of micronuclei (MN) in mouse bone marrow polychromatic erythrocytes (PCE), yielding positive results. toku-e.comnih.govnih.gov This suggests that this compound can induce chromosomal damage in vivo. toku-e.comnih.gov However, in other in vivo genotoxicity tests, such as the mammalian erythrocyte micronucleus test in mice, this compound has shown negative results based on data from similar materials. msd.commsd.commerck.com Studies on sulfasalazine and its metabolites in animal models have also explored their anti-inflammatory and immunomodulatory properties, as well as their distribution in various tissues. drugbank.compfizermedicalinformation.com

Bioinformatics and Computational Approaches in Drug Discovery and Resistance Studies

Bioinformatics and computational approaches play a vital role in understanding the mechanisms of action, predicting drug interactions, and addressing resistance challenges related to this compound.

Computational chemistry, specifically quantum chemical calculations under the DFT framework, has been used to study the structural and binding properties of this compound and its complexes, such as with nickel. patsnap.com These studies can reveal insights into increased stability and reactivity. patsnap.com

Molecular docking and computational modeling can be employed to understand how this compound interacts with its biological targets, such as dihydropteroate synthetase. toku-e.com This can aid in the rational design of new compounds or modifications to overcome bacterial resistance.

The development of bacterial resistance has limited the application of sulfa drugs. patsnap.com Computational approaches can assist in designing new derivatives or combination therapies to circumvent resistance mechanisms. For example, a mononuclear nickel complex of this compound has been synthesized and characterized, showing enhanced antibacterial activity and lower toxicity against various bacterial strains compared to the free ligand, along with promising anticancer activity against human lung cancer cells (A549). patsnap.com

Therapeutic and Research Applications Beyond Basic Identification

Applications in Inflammatory and Autoimmune Diseases

Sulfapyridine, primarily through its prodrug sulfasalazine (B1682708), is widely utilized in the management of various inflammatory and autoimmune conditions, including rheumatic diseases like rheumatoid arthritis, ankylosing spondylitis, and inflammatory bowel diseases. uni.lu Research has also explored its potential in other autoimmune conditions such as psoriasis. uni.lu

Sulfasalazine has been an established disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis (RA) since the 1940s. fishersci.caguidetopharmacology.org Clinical trials have demonstrated that sulfasalazine provides statistically significant benefits across various measures of disease activity, including the number of tender and swollen joints, the Ritchie articular index, and erythrocyte sedimentation rate (ESR). fishersci.ca Its efficacy in RA has been found to be broadly comparable to that of other DMARDs such as methotrexate (B535133), leflunomide, hydroxychloroquine, penicillamine, and intramuscular gold in comparative clinical trials. fishersci.ca Promising results have also been observed with sulfasalazine in combination with other DMARDs, such as methotrexate and hydroxychloroquine, in patients with both early and established RA. fishersci.ca this compound is specifically recognized for contributing to the systemic anti-inflammatory effects of sulfasalazine in RA. uni.lu Furthermore, research is exploring the development of self-assembling nanoparticles of this compound as a potential strategy to provide effective and sustained treatment for rheumatoid arthritis.

Sulfasalazine has been used to treat inflammatory bowel disease (IBD) since the 1930s, initially for arthritis and later for ulcerative colitis. guidetopharmacology.org this compound is a primary metabolite of sulfasalazine, which is extensively employed in the management of IBD. nih.gov The intestinal metabolism of sulfasalazine, involving its cleavage by bacterial azoreductase enzymes in the colon, is crucial for releasing its components, this compound and 5-aminosalicylic acid (5-ASA). fishersci.com Studies have indicated that the major therapeutic action of sulfasalazine in ulcerative colitis may reside in the 5-ASA moiety, with this compound primarily serving as an inactive carrier molecule in this context. nih.govmims.comguidetopharmacology.orgfishersci.comguidetopharmacology.org

Research into the mechanism of action has shown disparate responses to 5-ASA and this compound against different mycobacterial subspecies. For instance, against Mycobacterium avium subspecies paratuberculosis (MAP), which is controversially implicated in IBD, 5-ASA demonstrated inhibitory effects in a dose-dependent manner, whereas this compound had virtually no effect. In contrast, this compound was found to be effective against M. avium ATCC 25291, while 5-ASA had no effect. mims.com

Sulfasalazine has been used in the treatment of Crohn's disease. nih.govnih.govuni.lu However, its efficacy in Crohn's disease is considered less certain compared to ulcerative colitis. guidetopharmacology.orgfishersci.com A randomized, controlled trial indicated that this compound alone was without benefit in patients with Crohn's disease, while 5-aminosalicylic acid demonstrated efficacy. nih.gov This difference in effectiveness may be attributed to Crohn's disease affecting the entire gastrointestinal tract, whereas sulfasalazine's bacterial breakdown, which releases its active components, primarily occurs in the colon. guidetopharmacology.orgfishersci.com Nevertheless, a meta-analysis has suggested that sulfasalazine was superior to placebo in inducing remission in mild Crohn's disease.

Ankylosing Spondylitis (AS) Sulfasalazine is widely used in the management of ankylosing spondylitis (AS). uni.lu A systematic review of randomized controlled trials indicated that sulfasalazine provided some benefit in reducing erythrocyte sedimentation rate (ESR) and easing spinal stiffness in AS, although it showed no clear evidence of benefit in physical function, pain, spinal mobility, enthesitis, or patient and physician global assessment. Patients in early stages of the disease, those with higher ESR levels (indicating active disease), and individuals with peripheral arthritis may derive benefit from sulfasalazine. A retrospective analysis demonstrated statistically significant improvements in morning stiffness duration, C-reactive protein (CRP) levels, ESR, and various disease activity and functional scores following sulfasalazine treatment in AS patients. Sulfasalazine is considered a secondary treatment option for axial symptoms in AS, particularly in contexts where the cost of biologic treatments is a significant factor. A study comparing sulfasalazine with its individual moieties, 5-ASA and this compound, in patients with active AS, did not find a significant difference in efficacy among the three.

Psoriasis The potential use of sulfasalazine in the treatment of psoriasis requires further validation through evidence-based studies. uni.lu

Psoriatic Arthritis (PsA) Sulfasalazine is an accepted treatment for active rheumatoid arthritis and has been evaluated for its use in psoriatic arthritis (PsA). Studies suggest that sulfasalazine is a safe and potentially effective drug in the treatment of PsA, with observed improvements in pain and inflammatory indices such as CRP and ESR. Greater improvement was noted in patients with the symmetrical polyarticular, seronegative pattern of arthritis associated with a high acute-phase response. One double-blind, placebo-controlled trial indicated that sulfasalazine at a dosage of 2.0 g/day was well-tolerated and might be more effective than placebo in PsA patients, with pain being the only statistically significant primary outcome variable favoring sulfasalazine. Other studies have explored higher dosages, such as 3.0 g/day or 40 mg/kg. Sulfasalazine is recognized as one of the conventional synthetic DMARDs utilized for PsA, even if its use is not explicitly indicated in all product characteristics.

Juvenile Idiopathic Arthritis (JIA) Sulfasalazine is indicated for the treatment of rheumatoid arthritis in both children and adults. The first multicenter, double-blind, randomized controlled trial specifically for active juvenile idiopathic arthritis was conducted in 1998.

Dermatitis Herpetiformis (DH) this compound was historically a mainstay of therapy for dermatitis herpetiformis (DH), although it is no longer readily available in many countries. Dapsone (B1669823) is currently indicated as the primary treatment for DH. This compound can be used as an alternative for patients who are intolerant to dapsone. Additionally, sulfasalazine, which is partly metabolized into this compound, may be considered for off-label use in DH for patients who cannot tolerate a sufficient dose of dapsone. The rash associated with DH typically responds dramatically to dapsone, often within 48 to 72 hours.

Linear IgA Disease (LAD)/Linear IgA Bullous Dermatosis (LABD) this compound may be used in the treatment of linear IgA disease. mims.com While dapsone remains the primary treatment for LAD, sulfonamides, including this compound, sulfasalazine, and sulfamethoxypyridazine, are considered second-line options for recalcitrant cases. These can be used either as monotherapy or in conjunction with dapsone. Some clinicians have historically favored this compound due to a lower incidence of adverse effects, although its availability is limited in certain regions, such as the United States. Sulfasalazine has also been reported as a therapeutic option for LAD, with case reports demonstrating successful treatment of childhood LAD when sulfasalazine was added to dapsone therapy that was otherwise insufficient. Most published cases involving sulfonamides in childhood LAD have reported the use of this compound or sulfamethoxypyridazine.

Ulcerative Colitis

Other Inflammatory Conditions (e.g., Ankylosing Spondylitis, Psoriasis, Psoriatic Arthritis, Juvenile Idiopathic Arthritis)

Antibacterial Applications (Historical and Niche Uses)

This compound was among the first generation of sulfonamide antibiotics, marking a pivotal moment in the treatment of bacterial infections. wikipedia.orgwikidoc.orgiiab.me While its use in treating infections in humans has largely ceased due to the advent of newer antibiotics, bacterial resistance, and a notable risk of side effects such as crystallization within the urinary tract and agranulocytosis, it retains some niche applications. wikipedia.orgwikidoc.org Currently, this compound may be employed in the treatment of linear IgA disease and continues to find use in veterinary medicine. wikipedia.orgwikidoc.orgiiab.me

Treatment of Pneumococcal Infections (Historical Significance)

The historical significance of this compound is profoundly linked to its impact on pneumococcal infections, particularly pneumonia. Synthesized in 1937 by Montague Phillips at May & Baker Ltd, its antibacterial properties against pneumococci and other bacteria were first demonstrated in mice by Lionel Whitby. wikipedia.orgwikidoc.orgiiab.meccjm.org

Early clinical trials conducted between March and June 1938 by doctors G. Mary Evans and Wilfrid Gaisford at Dudley Road Hospital, Birmingham, showcased a remarkable reduction in mortality among patients suffering from lobar pneumonia. wikipedia.orgccjm.orgoup.com These trials reported a 70% reduction in mortality in 100 patients. wikipedia.org this compound was the first antibacterial agent proven effective against pneumococcal pneumonia, leading to its rapid adoption in clinical practice by 1939. oup.comoup.com

The impact of this compound on pneumonia mortality was substantial, as illustrated by early comparative studies:

| Study (Year) | Patient Group | Mortality Rate (Control) | Mortality Rate (this compound) |

| Evans and Gaisford (1938) ccjm.orgoup.com | Lobar Pneumonia (100 patients) | 27% | 8% |

| Graham et al. (1938-1939) oup.com | Pneumococcal Pneumonia (80 patients) | 24% | 5% |

This significant improvement in patient outcomes led to this compound being widely recognized as the "first chemical cure for pneumonia." wikidoc.org Its efficacy was famously highlighted by its successful use in treating Winston Churchill's bacterial pneumonia in 1942. wikipedia.orgwikidoc.orgiiab.menews-medical.netnih.gov Despite its initial success and widespread use during World War II, this compound was largely superseded by penicillin and other sulfonamides in the mid-1940s. wikipedia.orgwikidoc.orgiiab.meoup.comnews-medical.netbiobasedpress.eu

Current Research in Bacterial Infections and New Antibiotic Development

While direct clinical use of this compound for general bacterial infections in humans is limited, its chemical structure and historical efficacy continue to inform current research. This compound may still be utilized in research settings for the study of bacterial infections and in the exploration of new antibiotic development. ontosight.aicognitivemarketresearch.com For instance, novel complexes of bismuth(III) with this compound have been synthesized and found to exhibit enhanced antibacterial activity against several bacterial strains that are resistant to free this compound, including Salmonella typhimurium, Staphylococcus aureus, Shigella dysenteriae, Shigella sonnei, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com This suggests a potential avenue for overcoming bacterial resistance through chemical modification and complex formation.

Exploration in Carbonic Anhydrase Inhibition

Beyond its antibacterial properties, this compound and its derivatives have been explored for their inhibitory effects on carbonic anhydrase enzymes. This compound-like benzenesulfonamide (B165840) derivatives are known to act as inhibitors of various carbonic anhydrase isoenzymes. This area of research investigates the potential of these compounds in therapeutic contexts where carbonic anhydrase inhibition is beneficial.

Investigational Uses and Emerging Research Areas

This compound's role in medicine extends to its investigational uses, particularly as a key component of the prodrug sulfasalazine, which is used in the treatment of inflammatory conditions.

Potential in Viral Infections (e.g., COVID-19)

Emerging research has explored the potential implications of sulfasalazine, and by extension its this compound component, in the context of viral infections. Data from the COVID-19 Global Rheumatology Alliance indicated an association between sulfasalazine use and a significantly higher risk of death in patients with COVID-19. creakyjoints.org This finding, which could not be fully explained by known mechanisms of action, led to the hypothesis that sulfasalazine might interfere with type 1 interferon, an important immune system protein. creakyjoints.org Autoantibodies against type 1 interferon have been observed in a notable percentage of critical or fatal COVID-19 cases, suggesting a potential link between sulfasalazine's impact on this immune pathway and disease severity. creakyjoints.org This area remains a subject of active investigation.

Impact on Gut Microbiome and Immune System (as part of Sulfasalazine)

Sulfasalazine is a prodrug that is largely unabsorbed in the upper gastrointestinal tract, reaching the colon where it is metabolized by intestinal bacteria. wikipedia.orgoup.commims.comprescribingpractice.compatsnap.comnih.gov This metabolism involves the reductive cleavage of an azo bond, releasing two primary metabolites: this compound and 5-aminosalicylic acid (mesalazine). wikipedia.orgoup.commims.compatsnap.comnih.govmdpi.com

This compound, once released, is absorbed into the bloodstream and is believed to be responsible for the systemic effects of sulfasalazine, particularly its immunomodulatory properties. mims.compatsnap.comnih.gov While the exact mechanisms are not fully elucidated, this compound is thought to inhibit the function of certain immune cells and suppress pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, which are crucial in inflammatory processes, including those seen in rheumatoid arthritis. patsnap.comdrugs.comarthritisaustralia.com.au

Recent research highlights a critical role for the gut microbiome in regulating the clinical efficacy of sulfasalazine, particularly in inflammatory bowel disease (IBD)-associated spondyloarthritis. researchgate.netcornell.edudigitellinc.comaai.org Studies have shown that clinical responders to sulfasalazine therapy often have a gut microbiome enriched in Faecalibacterium prausnitzii and possess a greater capacity for butyrate (B1204436) production. researchgate.netcornell.edudigitellinc.com F. prausnitzii is a significant producer of butyrate, a fatty acid known for its anti-inflammatory properties. researchgate.netcornell.edu In vitro studies indicate that this compound can promote butyrate production and the transcription of the butyrate synthesis gene (but) in F. prausnitzii. researchgate.netdigitellinc.com This suggests a mechanistic link where this compound, as a metabolite of sulfasalazine, influences specific gut bacteria to enhance the production of anti-inflammatory compounds, thereby contributing to the therapeutic effects of the prodrug. researchgate.netcornell.edudigitellinc.com

It has also been observed that sulfasalazine can impact the immune system by potentially lowering white blood cell counts, which may increase susceptibility to infections. creakyjoints.orgdrugs.comarthritisaustralia.com.aufrontiersin.org The drug's influence on the gut microbiome and its subsequent effects on the immune system are areas of ongoing investigation, providing new insights into its complex therapeutic actions. oup.compatsnap.commdpi.comresearchgate.netcornell.edudigitellinc.comaai.orgnras.org.uk

Role in Preterm Pre-eclampsia (Clinical Trial Methodologies)